

Spectroscopic Analysis of Propylphosphonic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Propylphosphonic acid**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **propylphosphonic acid**. It includes detailed experimental protocols for spectral acquisition and a summary of key spectral data presented in tabular format for easy reference. Additionally, a visualization of the reaction mechanism for a common application of its anhydride derivative is provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **propylphosphonic acid** ($\text{CH}_3\text{CH}_2\text{CH}_2\text{P}(\text{O})(\text{OH})_2$), ^1H , ^{13}C , and ^{31}P NMR spectroscopy provide valuable insights into its molecular framework.

Data Summary

The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for **propylphosphonic acid**. The data is compiled from various spectral databases and is typically referenced to a standard (e.g., TMS for ^1H and ^{13}C , 85% H_3PO_4 for ^{31}P). Note that chemical shifts can be influenced by the solvent used.

Table 1: ^1H NMR Spectral Data for **Propylphosphonic Acid**

Protons	Chemical Shift (δ) in ppm (Solvent)	Multiplicity	Coupling Constant (J) in Hz
CH ₃	~0.95 (CDCl ₃)	Triplet (t)	J(H,H) ≈ 7.5
CH ₂ (middle)	~1.65 (CDCl ₃)	Sextet of doublets (sdt)	J(H,H) ≈ 7.5, J(P,H) ≈ 18
CH ₂ (adjacent to P)	~1.75 (CDCl ₃)	Doublet of triplets (dt)	J(P,H) ≈ 18, J(H,H) ≈ 7.5
P-OH	Variable, broad singlet	Singlet (s)	-

Table 2: ¹³C NMR Spectral Data for **Propylphosphonic Acid**

Carbon	Chemical Shift (δ) in ppm (Solvent)	Multiplicity	Coupling Constant (J) in Hz
CH ₃	~16 (CDCl ₃)	Doublet (d)	J(P,C) ≈ 5
CH ₂ (middle)	~17 (CDCl ₃)	Doublet (d)	J(P,C) ≈ 15
CH ₂ (adjacent to P)	~26 (CDCl ₃)	Doublet (d)	J(P,C) ≈ 140

Table 3: ³¹P NMR Spectral Data for **Propylphosphonic Acid**

Phosphorus	Chemical Shift (δ) in ppm (Solvent)	Multiplicity
P	~33 (DMSO-d ₆)	Singlet (s) (proton decoupled)

Experimental Protocols

- Sample Weighing: Accurately weigh 10-20 mg of **propylphosphonic acid** for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can affect chemical shifts.[\[1\]](#)

- **Dissolution:** Gently agitate the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- **Referencing:** An internal standard, such as tetramethylsilane (TMS) for organic solvents or a phosphate standard for ^{31}P NMR, may be added for accurate chemical shift referencing.[2] For ^{31}P NMR, an external standard of 85% H_3PO_4 is commonly used.

The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 10-12 ppm.
 - Number of Scans: 16-64, depending on concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 200-250 ppm.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
- ^{31}P NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: -50 to 50 ppm (can be adjusted based on the expected chemical shift).
 - Number of Scans: 128-256.

- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.

Data Summary

The table below lists the characteristic IR absorption bands for **propylphosphonic acid**. The peak positions are given in wavenumbers (cm^{-1}).

Table 4: IR Spectral Data for **Propylphosphonic Acid**

Wavenumber (cm^{-1})	Intensity	Assignment
2800-3000	Strong, Broad	O-H stretch (from P-OH)
2960-2850	Medium-Strong	C-H stretch (alkyl)
~1465	Medium	C-H bend (alkyl)
1150-1250	Strong	P=O stretch
950-1050	Strong	P-O stretch

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy[7][8][9]

ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
- Sample Application: Place a small amount of **propylphosphonic acid** (a few milligrams for a solid, or a single drop for a liquid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

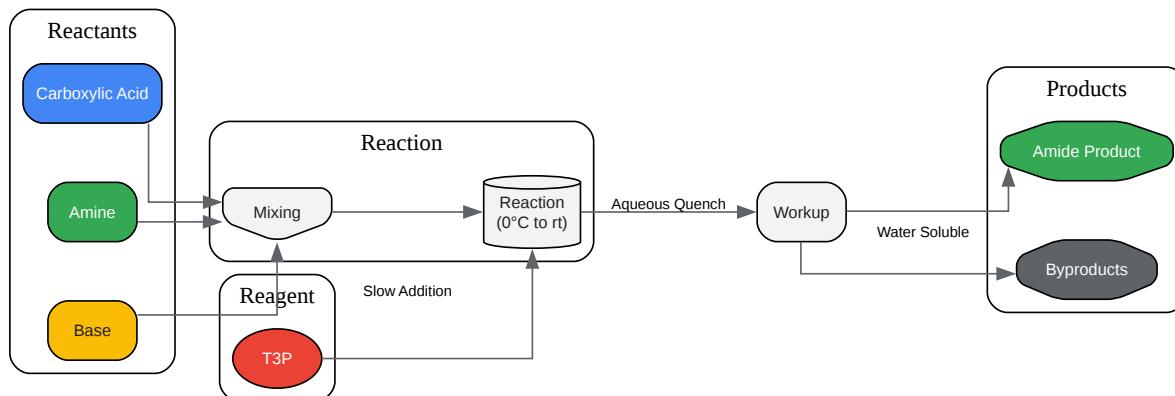
- Pressure Application: If the sample is a solid, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The spectral range is typically 4000-400 cm^{-1} .
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Application in Synthesis: T3P® Mediated Amide Bond Formation

Propylphosphonic anhydride (T3P®) is a widely used coupling reagent in organic synthesis, particularly for the formation of amide bonds from carboxylic acids and amines. Its advantages include high yields, low epimerization, and water-soluble byproducts that are easily removed during workup.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Reaction Workflow

The following diagram illustrates the general workflow for an amide coupling reaction using T3P®.

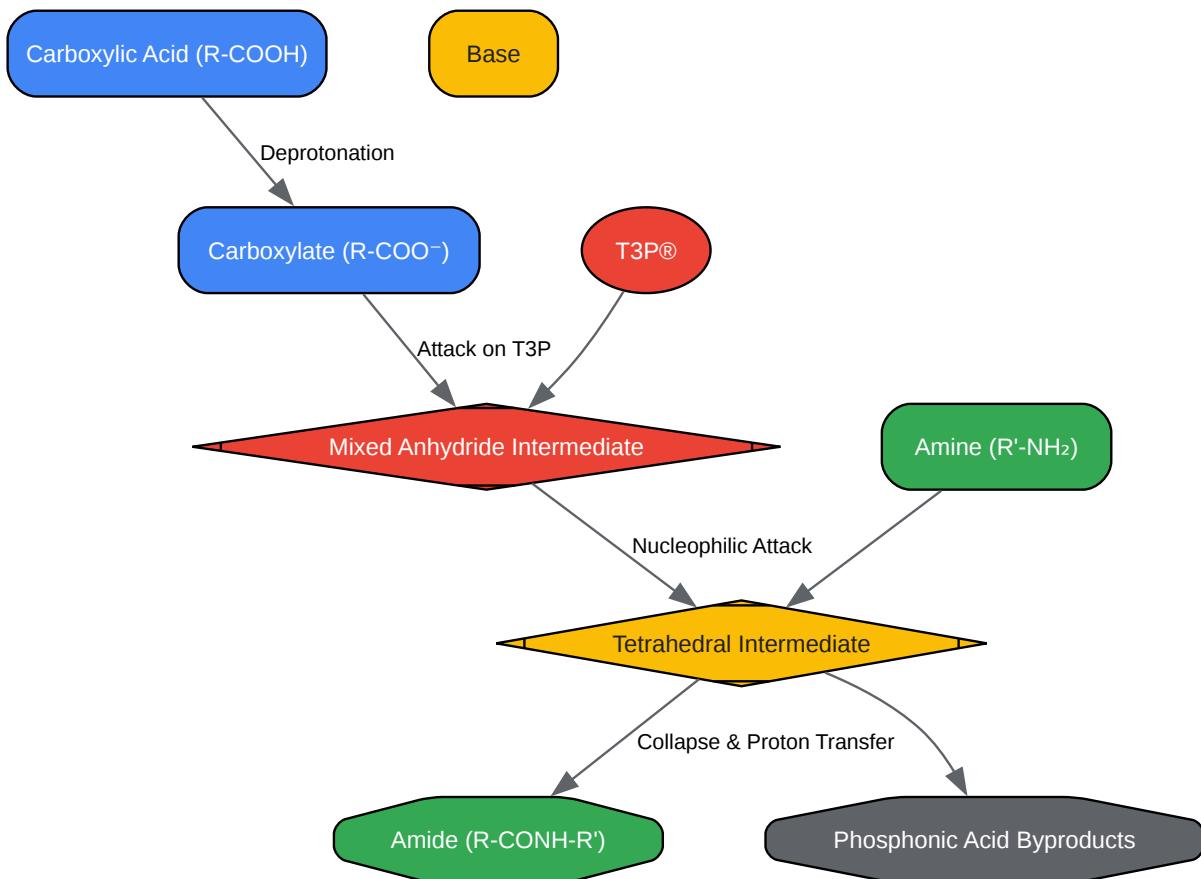


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Caption: General workflow for T3P® mediated amide bond formation.

Signaling Pathway/Reaction Mechanism

The mechanism of T3P® mediated amide bond formation involves the activation of the carboxylic acid by T3P®, followed by nucleophilic attack of the amine.

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Caption: Mechanism of T3P® mediated amide bond formation.

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